1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d]imidazole ring system is aromatic and planar, while the pyrrolidin-2-one ring is a five-membered ring with a carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution, the benzo[d]imidazole group could participate in electrophilic aromatic substitution, and the pyrrolidin-2-one ring could undergo reactions at the carbonyl group .Scientific Research Applications
1. Synthesis and Structural Analysis
- A study by Poomathi et al. (2015) discusses the synthesis of benzo[d]imidazol-2-yl pyrrolidine derivatives via 1,3-dipolar cycloaddition reactions, focusing on the structural and stereochemical characterization of these compounds (Poomathi et al., 2015).
- Another research by Adnan et al. (2014) involves the synthesis of various heterocyclic compounds, including pyrazole and isoxazole derivatives, from 2-aminobenzimidazole, indicating the versatility of benzimidazole derivatives in creating diverse chemical structures (Adnan et al., 2014).
2. Biological and Pharmaceutical Applications
- Mlostoń et al. (2013) report on the synthesis of optically active imidazole N-oxides and their subsequent transformation into imidazole-2-thione derivatives, highlighting potential applications in pharmacology and organic synthesis (Mlostoń et al., 2013).
- Karam and Hessoon (2021) conducted a study on the synthesis and biological activity of benzimidazole compounds and their gold(III) complexes, exploring their antibacterial and anticancer properties (Karam & Hessoon, 2021).
3. Advanced Material Applications
- Liu et al. (2012) describe the radiosynthesis of potential PET tracers for orexin2 receptors using benzimidazole derivatives, showcasing the application in imaging studies (Liu et al., 2012).
- Forniés et al. (2010) explore the CPh−H activation in benzimidazole compounds for the synthesis of cyclometalated compounds, indicating potential in materials science and catalysis (Forniés et al., 2010).
Properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUYKOPSBDMDDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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